molecular formula C20H29NO5 B3838938 1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone

1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone

Cat. No.: B3838938
M. Wt: 363.4 g/mol
InChI Key: NEXDYNIRBKKKOQ-UHFFFAOYSA-N
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Description

1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone is a complex organic compound featuring a trimethoxyphenyl group and an octahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Octahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Trimethoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the trimethoxybenzene reacts with the octahydroisoquinoline intermediate.

    Hydroxylation and Ketone Formation: The final steps involve selective hydroxylation and oxidation reactions to introduce the hydroxy and ketone functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone can yield an alcohol.

Scientific Research Applications

1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and affecting cell division. Additionally, the compound may modulate signaling pathways involved in inflammation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone: Shares the trimethoxyphenyl group but lacks the octahydroisoquinoline core.

    (E)-1-(3,4,5-trimethoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-2(1H)-one: Contains a similar trimethoxybenzylidene group but has a different core structure.

Uniqueness

1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone is unique due to its combination of the trimethoxyphenyl group and the octahydroisoquinoline core. This unique structure contributes to its distinct bioactivity and potential therapeutic applications.

Properties

IUPAC Name

1-[4a-hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-13(22)21-12-11-20(23)10-6-5-7-15(20)17(21)14-8-9-16(24-2)19(26-4)18(14)25-3/h8-9,15,17,23H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXDYNIRBKKKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCCCC2C1C3=C(C(=C(C=C3)OC)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Reactant of Route 5
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4a-Hydroxy-1-(2,3,4-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone

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